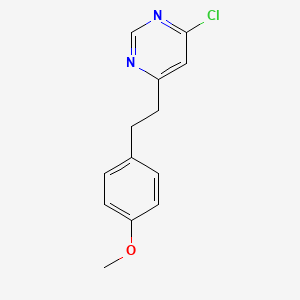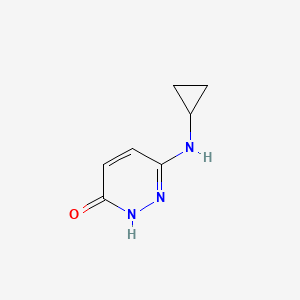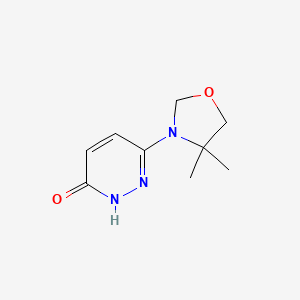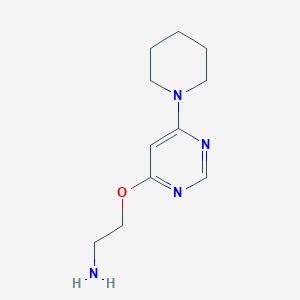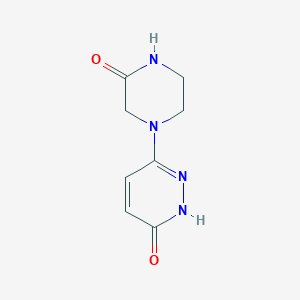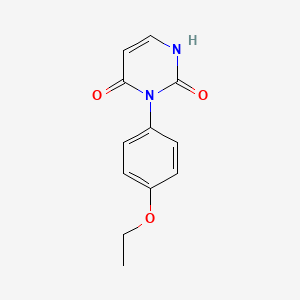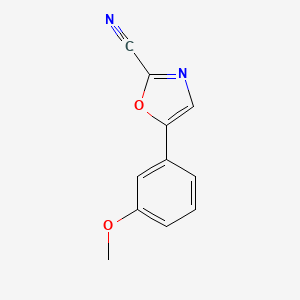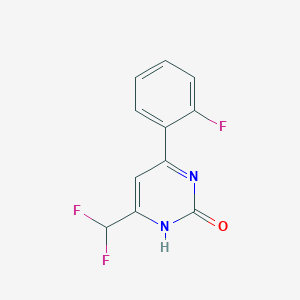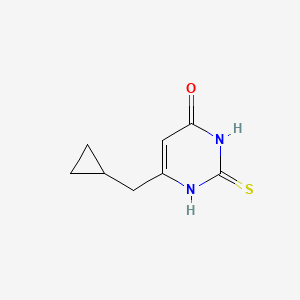
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Vue d'ensemble
Description
2-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (2-CMPP) is a novel compound that has been studied for its potential medicinal and scientific applications. It is a small molecule that is composed of a pyrazine core with an alkyl substituent at the 2-position and a chlorine atom at the 5-position. 2-CMPP has been studied for its potential use in drug design, as a potential therapeutic agent, and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has been studied for its potential use as a tool for studying biochemical and physiological processes. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. This property makes it an attractive candidate for the development of drugs to treat conditions such as Alzheimer’s disease and other neurological disorders. In addition, this compound has been studied for its potential use as a tool for studying the effects of drugs on the body, as well as for its potential use in drug design.
Mécanisme D'action
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine binds to the active site of the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which can have beneficial effects on the nervous system.
Biochemical and Physiological Effects
This compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase. This property makes it an attractive candidate for the development of drugs to treat conditions such as Alzheimer’s disease and other neurological disorders. In addition, this compound has been found to have beneficial effects on memory and learning, as well as on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is easy to synthesize in the laboratory, which makes it an attractive candidate for use in drug design and other scientific research. However, this compound has some limitations for use in laboratory experiments. It is not water-soluble, which can be a problem for certain types of experiments. In addition, it is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
Orientations Futures
As 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a relatively new compound, there are many potential future directions for research. These include further studies on its potential use as a therapeutic agent, as well as its potential use in drug design and other scientific research. In addition, further studies could be conducted to determine the precise mechanism of action of this compound and to explore its potential use in other applications, such as in the development of diagnostic tools. Finally, further studies could be conducted to explore the potential side effects of this compound, as well as to determine the optimal dosage and administration of the compound.
Propriétés
IUPAC Name |
2-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-2-5-16-9(7-12)6-10(15-16)11-8-13-3-4-14-11/h1,3-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQBPAXTJROMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



